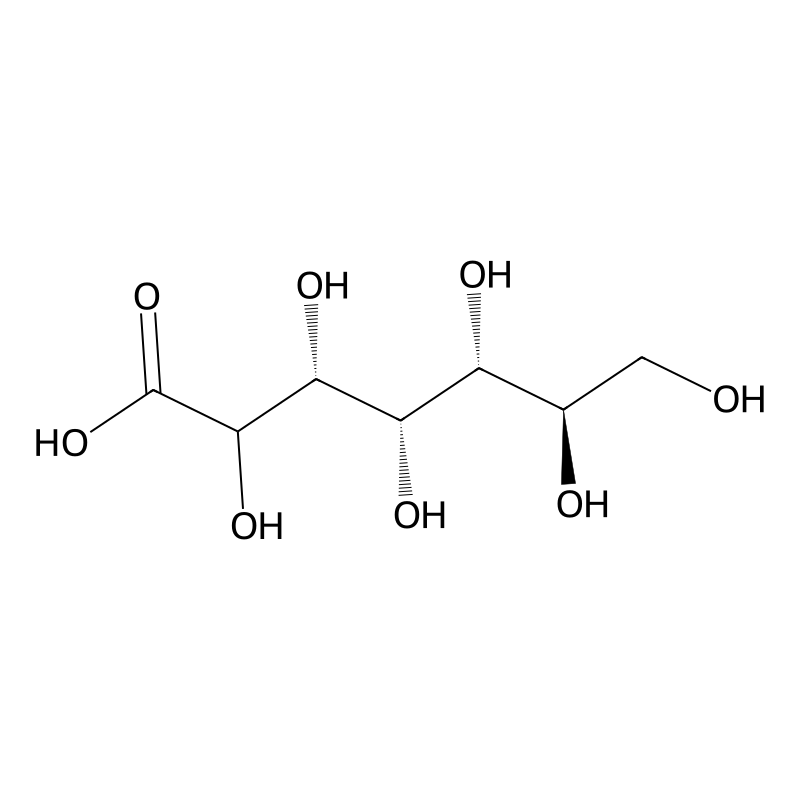(2xi)-D-gluco-heptonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(2xi)-D-gluco-heptonic acid is a carbohydrate acid and a monocarboxylic acid, characterized by its unique structure derived from D-glucose. This compound has the molecular formula and is known to exist as a mixture of (2R)- and (2S)-D-gluco-heptonic acid isomers. It is primarily recognized for its role in various
(2xi)-D-gluco-heptonic acid is a carboxylic acid derivative of D-glucose with a seven-carbon chain. The "2(xi)" designation refers to an unspecified mixture of the two stereoisomers at the second carbon atom, (2R)- and (2S)-D-gluco-heptonic acid []. While the specific research applications of (2xi)-D-gluco-heptonic acid itself are not extensively documented, its derivatives and related compounds have shown potential in various scientific fields.
Potential Roles in Bacterial Metabolism
D-gluco-heptonic acid, a closely related molecule, is found in some bacterial lipopolysaccharides (LPS) which are essential components of the outer membrane []. Research suggests D-gluco-heptonic acid plays a role in the structural integrity and function of the LPS []. (2xi)-D-gluco-heptonic acid, due to its structural similarity, might be involved in similar processes in specific bacterial strains. However, more research is needed to confirm this hypothesis.
Precursor for Sugar Nucleotides
Heptonic acids can serve as precursors for the synthesis of sugar nucleotides, which are essential sugar-containing molecules involved in various cellular processes []. While the specific role of (2xi)-D-gluco-heptonic acid in sugar nucleotide synthesis is unclear, it's possible that it might be metabolized into a usable intermediate for the formation of these molecules in certain organisms. Further research is needed to elucidate this potential pathway.
- Esterification: Reacting with alcohols to form esters.
- Neutralization: Reacting with bases to form salts, such as sodium glucoheptonate.
- Decarboxylation: Under specific conditions, it may lose carbon dioxide.
(2xi)-D-gluco-heptonic acid exhibits various biological activities. It has been studied for its potential role as a chelating agent, effectively binding metal ions in biological systems. This property is particularly useful in detoxifying heavy metals and facilitating their excretion from the body. Additionally, it has shown promise in enhancing the stability of peroxides used in textile bleaching processes by complexing variable metal ions that could destabilize these compounds .
The synthesis of (2xi)-D-gluco-heptonic acid typically involves several methods:
- Oxidation of D-Glucose:
- Reagents: Nitric acid is commonly used as an oxidizing agent.
- Process: The alcohol groups on D-glucose are oxidized to form carboxylic acids.
- Chemical Modifications:
- Modifications can be made to introduce various functional groups or to produce derivatives for specific applications.
- Biotechnological Approaches:
- Enzymatic processes using specific oxidases can also be employed to synthesize this compound under mild conditions.
(2xi)-D-gluco-heptonic acid has several applications across different fields:
- Chelating Agent: Used in metal surface cleaning and water treatment processes due to its ability to complex with metal ions.
- Food Industry: Acts as a stabilizer in food packaging by preventing metal-induced spoilage.
- Textile Industry: Enhances the effectiveness of bleaching agents by stabilizing peroxides.
- Pharmaceuticals: Investigated for potential therapeutic uses related to detoxification and chelation therapy.
Studies on (2xi)-D-gluco-heptonic acid's interactions primarily focus on its chelating properties. It effectively interacts with various metal ions such as iron, copper, and lead, forming stable complexes that facilitate their removal from biological systems or industrial processes. This property makes it valuable in both environmental remediation and health-related applications .
(2xi)-D-gluco-heptonic acid shares structural similarities with several other compounds, particularly those derived from carbohydrates. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| D-glycero-D-gulo-heptonic acid | 17140-60-2 | Similar structure; used in similar applications |
| D-gluconic acid, sodium salt | 527-07-1 | Functions as a chelating agent but differs in structure |
| D-glycero-D-ido-heptonic acid | 13007-85-7 | Isomeric form with different properties |
| Sodium glucarate | 1362053-75-5 | Another sodium salt with distinct chelation characteristics |
| D-gluconic acid | 526-95-4 | Commonly used in food applications; less complexing power |
The uniqueness of (2xi)-D-gluco-heptonic acid lies in its specific stereochemistry and the balance of hydroxyl and carboxyl functional groups, which enhance its efficacy as a chelating agent compared to some of its counterparts. Its ability to stabilize peroxides further distinguishes it from similar compounds, making it particularly valuable in industrial applications .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Other CAS
55305-22-1
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
General Manufacturing Information
D-gluco-Heptonic acid, (2.xi.)-: INACTIVE








